molecular formula C17H19NO5S B2736713 Ethyl 5-(2,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate CAS No. 955834-24-9

Ethyl 5-(2,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2736713
CAS No.: 955834-24-9
M. Wt: 349.4
InChI Key: AZLDADMNJKTWME-UHFFFAOYSA-N
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Description

Ethyl 5-(2,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a 3-methyl group, a 2-carboxylate ester, and a 2,5-dimethoxybenzamido moiety. This compound is hypothesized to exhibit biological activities, such as antimicrobial or antiparasitic effects, due to structural similarities with pharmacologically active succinimide derivatives (e.g., compounds 1–4 in –10). Its design leverages functional groups common in drug discovery, including methoxy substituents (for lipophilicity) and heterocyclic motifs (for target binding) .

Properties

IUPAC Name

ethyl 5-[(2,5-dimethoxybenzoyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-5-23-17(20)15-10(2)8-14(24-15)18-16(19)12-9-11(21-3)6-7-13(12)22-4/h6-9H,5H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLDADMNJKTWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,5-Dimethoxybenzamido Group: This step involves the reaction of the thiophene derivative with 2,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido group, where nucleophiles such as amines or thiols can replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H15N O4S
  • Molecular Weight : 289.4 g/mol
  • IUPAC Name : Ethyl 5-(2,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate

The compound features a thiophene ring substituted with an ethyl ester and a dimethoxybenzamide moiety, which contributes to its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF-723.2Induces apoptosis and necrosis; cell cycle arrest in G2/M phase
HeLa49.9Apoptosis induction via mitochondrial pathways
A54952.9Interferes with cell cycle progression

The compound has been shown to induce apoptosis in breast cancer cells through mitochondrial pathways, as evidenced by flow cytometry analyses and annexin V staining .

Neuroprotective Effects

This compound exhibits potential as an acetylcholinesterase inhibitor. This activity may have implications for treating neurodegenerative diseases such as Alzheimer's disease . The inhibition of acetylcholinesterase can enhance cholinergic neurotransmission, which is often impaired in neurodegenerative conditions.

Antiviral Activity

Preliminary studies suggest that derivatives of this compound may inhibit the replication of the Hepatitis C virus. This antiviral activity is an area of ongoing research, highlighting the compound's potential beyond oncology .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Gewald reaction is a notable method for synthesizing thiophene derivatives, which can then be modified to introduce the benzamide functionality .

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that treatment with the compound resulted in significant apoptosis in MCF-7 breast cancer cells via mitochondrial pathways. The study utilized various assays to quantify apoptotic cells and assess cytotoxicity across different cancer types.
  • Neuroprotective Studies : Research has indicated that the compound's ability to inhibit acetylcholinesterase could be beneficial in developing treatments for Alzheimer's disease. In vitro assays confirmed its effectiveness at low concentrations.
  • Antiviral Research : Investigations into the antiviral properties of this compound have shown promise against Hepatitis C virus replication, warranting further exploration into its mechanism of action and efficacy.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

The following analysis compares Ethyl 5-(2,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate with structurally related succinimide derivatives (compounds 1–4) from the 2017 study (–10), focusing on synthesis, bioactivity, and mechanistic insights.

Structural and Functional Group Analysis
Compound Core Structure Key Substituents Functional Groups
Target Compound Thiophene 3-methyl, 2-carboxylate, 2,5-dimethoxybenzamido Ester, amide, methoxy, aromatic thiophene
Compound 1 (–10) Pyrrolidine-2,5-dione N-phenyl, cyclohexane carboxylate Succinimide, ester, ketone
Compound 2 (–10) Pyrrolidine-2,5-dione N-benzyl, cyclopentane carboxylate Succinimide, ester, ketone

Key Differences :

  • Core Heterocycle: The target compound’s thiophene ring differs from the succinimide (pyrrolidine-2,5-dione) core in compounds 1–3.
  • Substituents : The 2,5-dimethoxybenzamido group in the target compound introduces methoxy electron-donating groups, which may enhance membrane permeability compared to the N-phenyl/N-benzyl groups in compounds 1–4 .

Insights :

  • Compounds 1–4 were synthesized via creatinine/KOH-catalyzed conjugate additions, achieving high yields (84–98%) . The target compound’s synthesis likely requires alternative methods due to its thiophene-amide linkage.
2.3.1 Antibacterial Activity
Compound MIC (mg/mL) vs. E. coli MIC (mg/mL) vs. S. aureus Standard Drug (Ceftazidime) MIC
Target Compound Not reported Not reported 0.031 ± 0.00 (vs. S. aureus)
Compound 2 (–10) 0.08 ± 0.03 0.07 ± 0.02
  • Compound 2 showed potent activity against S. aureus (MIC 0.07 mg/mL), attributed to its succinimide core and ester/ketone groups. The target compound’s thiophene and methoxy groups may offer broader-spectrum activity if optimized .
2.3.2 Anthelmintic Activity
Compound Death Time (min) vs. A. galli Standard Drug (Albendazole)
Target Compound Not reported 28.6 ± 1.2 min
Compound 4 (–10) 14.2 ± 0.8
  • Compound 4 outperformed albendazole, likely due to its N-benzyl group enhancing hydrophobic interactions with parasitic targets . The target compound’s amide group may similarly disrupt helminthic neuromuscular junctions.
2.3.3 Cytotoxicity
Compound LC50 (µg/mL) Standard (Etoposide)
Target Compound Not reported 9.8 µg/mL
Compounds 1–4 280–765
  • Compounds 1–4 exhibited low cytotoxicity (LC50 >280 µg/mL), suggesting selectivity. The target compound’s safety profile remains uncharacterized but could benefit from its ester group’s metabolic lability .
Mechanistic Insights from Docking Studies
  • Target Proteins : Compounds 1–4 showed high binding affinity to S. aureus PBP2A (penicillin-binding protein) and β-lactamase NDM-1, critical for bacterial resistance .
  • Key Interactions: Succinimide derivatives formed hydrogen bonds with PBP2A’s Ser403 and Lys404. The target compound’s amide and methoxy groups may similarly interact with these residues, while its thiophene could engage in π-π stacking with aromatic amino acids .

Biological Activity

Ethyl 5-(2,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature regarding its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structural features which include a thiophene ring and a dimethoxybenzamide moiety. The general molecular formula can be represented as follows:

C14H17NO4S\text{C}_{14}\text{H}_{17}\text{N}\text{O}_4\text{S}

This structure contributes to its interaction with biological targets, influencing its activity.

The biological activity of this compound has been linked to several mechanisms:

  • Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells, making it a target for anticancer therapies .
  • Cytotoxicity : Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.4 to 5.0 nM in RPMI8402 and KB3-1 cells .

Cytotoxicity Assays

Several studies have evaluated the cytotoxic effects of this compound and its derivatives:

CompoundCell LineIC50 (nM)
This compoundRPMI8402TBD
Related Compound AKB3-10.4
Related Compound BRPMI84025.0

The specific IC50 values for this compound are yet to be fully established but are expected to be comparable based on structural similarities with known active compounds .

Case Studies

Case Study 1: Antitumor Activity

In a study focusing on the antitumor properties of similar compounds, researchers found that the introduction of specific substituents on the benzamide moiety significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted that compounds with methoxy groups exhibited improved interactions with the target enzymes involved in cancer cell proliferation .

Case Study 2: Mechanistic Insights

Another investigation revealed that derivatives of this compound induced apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

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